molecular formula C13H16O2 B181603 2-cyclohexylbenzoic Acid CAS No. 97023-48-8

2-cyclohexylbenzoic Acid

Cat. No. B181603
CAS RN: 97023-48-8
M. Wt: 204.26 g/mol
InChI Key: ZKTFZNPTAJIXMK-UHFFFAOYSA-N
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Description

2-Cyclohexylbenzoic acid is an organic compound with the molecular formula C13H16O2 . It is a derivative of benzoic acid where a cyclohexyl group is attached to the second carbon of the benzene ring .


Molecular Structure Analysis

The molecular structure of 2-cyclohexylbenzoic acid consists of a benzene ring attached to a carboxylic acid group and a cyclohexyl group . The molecular weight is 204.265 Da .


Physical And Chemical Properties Analysis

2-Cyclohexylbenzoic acid has a molecular weight of 204.26500, a density of 1.115g/cm3, a boiling point of 332.4ºC at 760mmHg, and a melting point of 103-105ºC .

Scientific Research Applications

Sulfhydryl Group Determination

Ellman (1959) developed a water-soluble aromatic disulfide useful for determining sulfhydryl groups, beneficial for biological materials research (Ellman, 1959).

Synthesis and Biocidal Activity

Vieira et al. (2010) synthesized new organotin complexes of 2-(3-oxocyclohex-1-enyl)benzoic acid (HOBz), demonstrating significant antifungal and cytotoxicity properties (Vieira et al., 2010).

Photocatalysis in Cycloadditions

Jiang et al. (2019) utilized 4-vinylbenzoic acid derivatives in quantum dot photocatalyzed [2+2] cycloadditions, achieving high diastereo- and regioselectivity, crucial for bioactive molecule synthesis (Jiang et al., 2019).

Solubility and Antimicrobial Activity

Matsuda et al. (1993) studied p-hydroxybenzoic acid esters' solubility and antimicrobial activity, providing insights for liquid formulation preservation (Matsuda et al., 1993).

Benzimidazoles Synthesis in Water

Dudd et al. (2003) optimized the synthesis of benzimidazoles in high-temperature water, a significant advancement in green chemistry (Dudd et al., 2003).

Functionalized Cyclohexadiene-Trans-Diols

Franke et al. (2001) reported the synthesis of functionalized cyclohexadiene-trans-diols using Escherichia coli, vital for natural product and pharmacologically active substance syntheses (Franke et al., 2001).

N-Heterocyclic Carbene Precursors

Tudose et al. (2006) studied imidazol(in)ium-2-carboxylates as NHC precursors in ruthenium–arene catalysts for olefin metathesis and cyclopropanation, contributing to catalytic chemistry (Tudose et al., 2006).

Dearomatization of Phenols and Anilines

Quideau et al. (2005) demonstrated the oxidative dearomatization of phenols and anilines, leading to novel derivatives for pharmaceutical applications (Quideau et al., 2005).

Cyclo-oxygenase Inactivation Prevention

Rotilio et al. (1984) explored 2-hydroxybenzoic acid analogs in preventing cyclo-oxygenase inactivation, aiding in understanding NSAID mechanisms (Rotilio et al., 1984).

2-Vinylbenzoic Acids Synthesis

Ram et al. (2020) discovered a palladium-catalyzed deoxygenative approach for generating 2-vinylbenzoic acids, important in polymer chemistry and bioactive molecule synthesis (Ram et al., 2020).

Safety And Hazards

Precautionary measures for handling 2-cyclohexylbenzoic acid include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

While specific future directions for 2-cyclohexylbenzoic acid are not mentioned in the search results, research into similar compounds like imidazole and benzimidazole bioactive heterocycles is ongoing with infinite potentiality .

properties

IUPAC Name

2-cyclohexylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTFZNPTAJIXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427257
Record name 2-cyclohexylbenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexylbenzoic Acid

CAS RN

97023-48-8
Record name 2-cyclohexylbenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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